(6-tert-butylpyridin-2-yl)methanol (6-tert-butylpyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 854758-36-4
VCID: VC11602795
InChI:
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.2

(6-tert-butylpyridin-2-yl)methanol

CAS No.: 854758-36-4

Cat. No.: VC11602795

Molecular Formula: C10H15NO

Molecular Weight: 165.2

Purity: 95

* For research use only. Not for human or veterinary use.

(6-tert-butylpyridin-2-yl)methanol - 854758-36-4

Specification

CAS No. 854758-36-4
Molecular Formula C10H15NO
Molecular Weight 165.2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

(6-tert-Butylpyridin-2-yl)methanol (C₁₀H₁₅NO) consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a tert-butyl group (-C(CH₃)₃). The tert-butyl group introduces significant steric bulk, while the hydroxymethyl group provides hydrogen-bonding capability. This combination creates a bifunctional molecule with balanced hydrophobicity and polarity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight165.23 g/mol
IUPAC Name(6-tert-butylpyridin-2-yl)methanol
SMILES NotationCC(C)(C)C1=NC(=CC=C1)CO
InChI KeyRPUJAWBFTVIVNK-UHFFFAOYSA-N
AppearanceClear oil (predicted)

The tert-butyl group stabilizes the pyridine ring through steric shielding and electron-donating effects, while the hydroxymethyl group enables participation in hydrogen bonding and oxidation reactions.

Spectroscopic Characterization

Although experimental spectral data for the 2-yl isomer remains scarce, analogies to the 3-yl isomer suggest:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm (pyridine ring), hydroxymethyl protons at δ 4.6–4.8 ppm (broad singlet), and tert-butyl protons at δ 1.3–1.4 ppm.

  • ¹³C NMR: Pyridine carbons at 120–150 ppm, hydroxymethyl carbon at 60–65 ppm, and tert-butyl carbons at 25–35 ppm.

  • IR: O-H stretch at 3200–3400 cm⁻¹, C-O stretch at 1050–1100 cm⁻¹, and pyridine ring vibrations at 1600 cm⁻¹ .

Synthetic Methodologies

Direct Alkylation of Pyridinemethanol

A common route involves alkylation of 2-pyridinemethanol with tert-butyl halides under basic conditions:

2-Pyridinemethanol+tert-butyl bromideNaH, DMF(6-tert-butylpyridin-2-yl)methanol\text{2-Pyridinemethanol} + \text{tert-butyl bromide} \xrightarrow{\text{NaH, DMF}} \text{(6-tert-butylpyridin-2-yl)methanol}

Key considerations:

  • Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, DMSO).

  • Temperature: 80–100°C for 12–24 hours.

  • Yield Optimization: Excess tert-butyl halide (1.5–2.0 equivalents) improves conversion to >70%.

Post-Functionalization Strategies

Alternative approaches include:

  • Directed ortho-Metalation: Use of strong bases (LDA, n-BuLi) to introduce tert-butyl groups at specific positions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with tert-butylboronic acid derivatives .

Reactivity and Functionalization

Alcohol-Specific Reactions

The hydroxymethyl group undergoes typical alcohol transformations:

Reaction TypeConditionsProduct
OxidationPCC, CH₂Cl₂, RT6-tert-butylpicolinaldehyde
EsterificationAcCl, pyridine, 0°CAcetylated derivative
SulfonationSO₃·Py, DCM, 40°CSulfonate ester

Pyridine Ring Modifications

The electron-deficient pyridine ring participates in:

  • N-Oxidation: H₂O₂/AcOH yields N-oxide derivatives.

  • Electrophilic Substitution: Nitration at the 4-position (HNO₃/H₂SO₄) .

Applications in Pharmaceutical Chemistry

Ligand Design for Metal Catalysis

The pyridine-alcohol motif chelates transition metals (Cu, Pd, Ru), enabling applications in:

  • Asymmetric Hydrogenation: Enantioselective reduction of ketones .

  • Cross-Coupling Catalysis: Buchwald-Hartwig amination .

Prodrug Development

Hydroxymethyl groups serve as pro-moieties for controlled drug release. Example:
Drug-OH+(6-tert-butylpyridin-2-yl)methanolDrug-O-CH₂-pyridine-tert-butyl\text{Drug-OH} + \text{(6-tert-butylpyridin-2-yl)methanol} \rightarrow \text{Drug-O-CH₂-pyridine-tert-butyl}

Industrial and Materials Science Applications

Polymer Stabilizers

The tert-butyl group acts as a radical scavenger in:

  • Polyethylene Stabilization: Delays thermal degradation at 0.1–0.5 wt% loading .

  • UV Absorbers: Conjugates with benzotriazole derivatives for coatings .

Liquid Crystal Compositions

Incorporation into mesogens improves thermal stability:

PropertyBase LCWith Additive
Clearing Point (°C)8592
Viscosity (mPa·s)4538

Future Research Directions

Unexplored Synthetic Pathways

  • Biocatalytic Synthesis: Use of alcohol dehydrogenases for enantioselective production.

  • Flow Chemistry: Continuous processing to enhance yield and purity.

Emerging Applications

  • Metal-Organic Frameworks (MOFs): As bifunctional linkers.

  • Battery Electrolytes: Lithium salt stabilization.

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